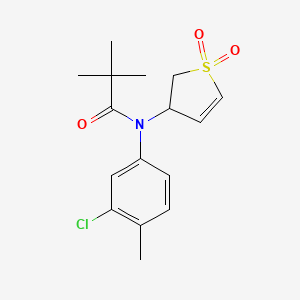
2-Hydroxy-5-phenylpyridine-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its common names and identifiers such as the CAS Registry Number .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the types of reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical And Chemical Properties Analysis
This involves analyzing properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen
1. Hydrogen-Bonded Framework Compounds
The compound has been studied in the context of hydrogen-bonded framework structures. Staun and Oliver (2015) explored a mixture of 4-hydroxypyridine with benzene 1,3,5-tricarboxylic acid in methanol, yielding a hydrogen-bonded framework compound. This research contributes to the understanding of polymorphic stoichiometric species in crystallography (S. L. Staun & A. Oliver, 2015).
2. Catalysts for Hydroxyl-Directed Methanolysis
Sammakia and Hurley (2000) described the preparation and use of 2-acyl-4-aminopyridines as catalysts for the hydroxyl-directed methanolysis of alpha-hydroxy esters. This research is relevant for enhancing selectivity in methanolysis reactions, contributing to organic synthesis methods (T. Sammakia & T. Hurley, 2000).
3. Acid-Catalysed Rearrangement of Oxazines
Gilchrist, Iskander, and Yagoub (1985) researched the rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides in methanol. This provides insights into reaction mechanisms and potential applications in synthetic chemistry (T. L. Gilchrist, G. Iskander & A. Yagoub, 1985).
4. Photolysis of Phenyldisic Acids
Prager and Smith (1994) investigated the photolysis of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one in methanol, leading to unique product formation from discrete tautomers. This research adds to our understanding of photochemical reactions in organic compounds (R. Prager & Jason A. Smith, 1994).
5. Ligand Exchange Reactions in Tungsten Carbonyl Complexes
Klausmeyer et al. (2003) studied the ligand substitution in a tungsten carbonyl complex, showing reactivity with substituted aryl alcohols like 4-hydroxypyridine. This work contributes to the understanding of ligand exchange mechanisms in organometallic chemistry (K. Klausmeyer et al., 2003).
6. Synthesis of Oxadiazoles
Bohle and Perepichka (2009) described the synthesis of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, a derivative relevant in the context of organic synthesis and potential pharmaceutical applications (D. S. Bohle & I. Perepichka, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-5-phenyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-11-6-10(7-13-12(11)15)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSXPODJACEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-phenylpyridin-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2915311.png)


![N-(1-cyanocyclohexyl)-2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2915315.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2915323.png)
![4-[(4-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2915325.png)


![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)

![1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2915331.png)